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Cat. No.: B1665840 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Averufin, a key intermediate in the biosynthetic pathway of aflatoxins, is a polyketide

metabolite produced by various species of Aspergillus. Monitoring averufin levels is crucial for

understanding aflatoxin biosynthesis and for assessing fungal contamination in agricultural

commodities and food products. Immunoassays, particularly those employing monoclonal

antibodies (mAbs), offer a highly specific and sensitive method for the detection and

quantification of averufin. These application notes provide a comprehensive overview of the

principles, protocols, and expected performance for the development and use of a monoclonal

antibody-based immunoassay for averufin.

Principle of the Immunoassay
The developed immunoassay is a competitive enzyme-linked immunosorbent assay (cELISA).

This format is ideal for the detection of small molecules like averufin. In this assay, a known

amount of averufin-protein conjugate is coated onto the wells of a microtiter plate. The sample

containing an unknown amount of free averufin is mixed with a specific monoclonal antibody

against averufin and added to the wells. The free averufin in the sample competes with the

coated averufin conjugate for binding to the limited amount of monoclonal antibody. After an

incubation period, the unbound reagents are washed away, and a secondary antibody

conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary

monoclonal antibody is added. Following another incubation and washing step, a substrate is
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added, which is converted by the enzyme into a colored product. The intensity of the color is

inversely proportional to the concentration of averufin in the sample.

Data Presentation
The following tables summarize typical quantitative data obtained during the development and

characterization of monoclonal antibodies and the subsequent immunoassay for mycotoxins,

which can be considered as expected benchmarks for an averufin-specific immunoassay.

Table 1: Characterization of Anti-Averufin Monoclonal Antibody

Parameter Value Method

Antibody Isotype IgG2b, kappa light chain Isotyping ELISA

Affinity Constant (Kaff) 5 x 10¹¹ M⁻¹ Competitive ELISA[1]

Purity >95% SDS-PAGE

Table 2: Performance of the Averufin Competitive ELISA

Parameter Value

IC50 (50% Inhibitory Concentration) 0.2135 ng/mL[2]

Limit of Detection (LOD) 0.05 ng/mL[3]

Linear Working Range 0.04 - 0.21 ng/mL[3]

Recovery in Spiked Samples 81.33% - 117.86%[3]

Intra-assay Coefficient of Variation (CV) < 10%

Inter-assay Coefficient of Variation (CV) < 15%

Table 3: Cross-Reactivity of the Anti-Averufin Monoclonal Antibody
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Compound Cross-Reactivity (%)

Averufin 100

Aflatoxin B1 < 1.0%

Aflatoxin B2 < 0.5%

Aflatoxin G1 < 0.5%

Aflatoxin G2 < 0.5%

Aflatoxin M1 < 0.1%

Sterigmatocystin < 1.0%

Ochratoxin A < 0.1%

Cross-reactivity is calculated as: (IC50 of Averufin / IC50 of competing compound) x 100.[2]

Experimental Protocols
Production of Anti-Averufin Monoclonal Antibodies
This protocol outlines the key steps for generating monoclonal antibodies specific to averufin
using hybridoma technology.[2][4]

1.1. Immunogen Preparation:

Conjugate averufin to a carrier protein such as bovine serum albumin (BSA) or ovalbumin

(OVA) to make it immunogenic. The carboxymethyloxime derivative of averufin can be

synthesized and then coupled to the carrier protein using the active ester method.

Verify the conjugation by UV-Vis spectrophotometry and MALDI-TOF mass spectrometry.

1.2. Immunization of Mice:

Immunize BALB/c mice with the averufin-protein conjugate.

Administer an initial intraperitoneal injection of 100 µg of the conjugate emulsified in

complete Freund's adjuvant.
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Boost the immunization with three subsequent injections of 50 µg of the conjugate in

incomplete Freund's adjuvant at 2-week intervals.

Monitor the antibody titer in the mouse serum by indirect ELISA.

1.3. Hybridoma Production:

Three days before fusion, give the mouse with the highest antibody titer a final intravenous

injection of 50 µg of the conjugate in saline.

Isolate spleen cells from the immunized mouse and fuse them with Sp2/0-Ag14 myeloma

cells using polyethylene glycol (PEG).

Select for hybridoma cells by culturing in hypoxanthine-aminopterin-thymidine (HAT)

medium.

1.4. Screening and Cloning:

Screen the culture supernatants for the presence of anti-averufin antibodies using an

indirect ELISA with averufin-OVA as the coating antigen.

Select positive hybridomas and subclone them by limiting dilution to ensure monoclonality.

Expand the selected monoclonal hybridoma cell lines for antibody production.

1.5. Antibody Purification:

Produce ascites fluid in pristane-primed BALB/c mice or grow the hybridoma cells in large-

scale culture.

Purify the monoclonal antibodies from ascites fluid or culture supernatant using Protein A or

Protein G affinity chromatography.

Assess the purity of the antibody by SDS-PAGE.

Protocol for Averufin Competitive ELISA
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This protocol describes the procedure for quantifying averufin in a sample using a competitive

ELISA.

2.1. Reagents and Materials:

Anti-averufin monoclonal antibody

Averufin-HRP conjugate

Averufin standards

Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

Wash Buffer (e.g., PBS with 0.05% Tween 20, PBST)

Blocking Buffer (e.g., 1% BSA in PBST)

Substrate Solution (e.g., TMB)

Stop Solution (e.g., 2 M H₂SO₄)

96-well microtiter plates

Microplate reader

2.2. Assay Procedure:

Coating: Coat the wells of a 96-well microtiter plate with 100 µL/well of averufin-BSA

conjugate (1 µg/mL in coating buffer). Incubate overnight at 4°C.

Washing: Wash the plate three times with 200 µL/well of wash buffer.

Blocking: Add 200 µL/well of blocking buffer and incubate for 2 hours at 37°C to block non-

specific binding sites.

Washing: Wash the plate three times as described in step 2.

Competition: Add 50 µL of averufin standard or sample extract to each well, followed by 50

µL of the diluted anti-averufin monoclonal antibody. Incubate for 1 hour at 37°C.
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Washing: Wash the plate three times.

Secondary Antibody: Add 100 µL/well of HRP-conjugated goat anti-mouse IgG diluted in

blocking buffer. Incubate for 1 hour at 37°C.

Washing: Wash the plate five times.

Substrate Reaction: Add 100 µL/well of TMB substrate solution and incubate in the dark for

15 minutes at room temperature.

Stopping the Reaction: Add 50 µL/well of stop solution.

Measurement: Read the absorbance at 450 nm using a microplate reader.

2.3. Data Analysis:

Construct a standard curve by plotting the absorbance values against the logarithm of the

averufin standard concentrations.

Use a four-parameter logistic function to fit the curve.

Determine the concentration of averufin in the samples by interpolating their absorbance

values from the standard curve.

Visualizations

Immunization

Hybridoma Technology

Screening and Cloning Production and Purification

Immunogen
Preparation

Mouse
Immunization

Antibody Titer
Check

Spleen Cell
Isolation

Cell Fusion
(Hybridoma)

Myeloma
Cells

HAT Selection ELISA Screening Limiting Dilution
Cloning

Monoclonal
Expansion

Ascites Production
or In Vitro Culture

Antibody
Purification Characterization

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1665840?utm_src=pdf-body
https://www.benchchem.com/product/b1665840?utm_src=pdf-body
https://www.benchchem.com/product/b1665840?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for the production of monoclonal antibodies against Averufin.
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Caption: Principle of the competitive ELISA for Averufin detection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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